Compound Description: SK-946 is a novel compound exhibiting high selectivity for the muscarinic M1 receptor. [] It has shown promising results in preclinical studies for Alzheimer's disease (AD) treatment by increasing inositol phosphate production in rat fetal hippocampal neuronal cells and improving scopolamine-induced dementia in a mouse model. []
Relevance: Although SK-946 shares the 2-nitroaniline core with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, it features a 1-azabicyclo[3.3.0]octan-5-yl moiety instead of the piperazine ring. This highlights the importance of the nitroaniline core as a potential pharmacophore for exploring various therapeutic applications.
Compound Description: WAY-100635 is a highly potent and selective 5-HT1A receptor antagonist. [, , , , , , ] It has been extensively used in research to investigate the role of 5-HT1A receptors in various physiological processes and disorders. [, , , , , , ] WAY-100635 demonstrates competitive antagonism at both somatodendritic and postsynaptic 5-HT1A receptors, effectively blocking the effects of 5-HT1A agonists. [, , ] It is a silent antagonist, meaning it does not have intrinsic activity at the receptor. [, ] Studies have shown that WAY-100635 can reverse cognitive impairment in rodent models, suggesting its potential therapeutic use in conditions associated with cognitive dysfunction. []
Relevance: WAY-100635 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it lacks the nitroaniline group and incorporates a cyclohexanecarboxamide group. This difference underscores the structural diversity within the piperazine-containing compounds and their potential to target different receptor systems. , , , , , , , , ,
Compound Description: Enoxacin is a fluoroquinolone antibiotic used to treat infections. [, ] It exhibits potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] Enoxacin has a broad spectrum of activity against various gram-positive and gram-negative bacteria. []
Relevance: Enoxacin shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it also incorporates a fluoroquinolone core. This highlights the versatility of the piperazine ring as a building block in diverse pharmacological agents. ,
Compound Description: GSK588045 is a potent and selective 5-HT1A/B/D receptor antagonist that also exhibits some human serotonin transporter (hSERT) activity. [] It has been investigated as a potential fast-acting antidepressant/anxiolytic with reduced side effects. [] GSK588045 displays favorable pharmacokinetics and excellent activity in rodent models of depression and anxiety. []
Relevance: GSK588045 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, although it integrates a tricyclic benzoxazine core and lacks the nitroaniline group. This comparison emphasizes the role of the piperazine ring in developing potent serotonergic ligands.
Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist with potential applications in controlling bladder function. [, ] Preclinical studies have shown that it effectively increases bladder volume capacity and reverses bladder dysfunction induced by acetic acid instillation. [, ] Importantly, Rec 15/3079 exhibits minimal side effects at doses much higher than those affecting bladder function. [, ]
Relevance: Rec 15/3079 shares the 1-piperazinyl moiety and the nitrophenyl group with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, although it lacks the benzoyl group and features a cyclohexanecarboxamide group. This close structural similarity suggests that both compounds might share similar pharmacological profiles, at least partially. ,
Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds exhibiting anti-inflammatory properties. [, ] They inhibit TNF-α-induced iNOS expression in rat tracheal smooth muscle cells, reducing NO production and reversing TNF-α-induced decreases in sGC/cGMP/PKG expression. [, ] KMUP-1 has also been shown to protect against ischemia-induced cardiomyocyte apoptosis through modulation of NO-cGMP-MAPK pathways. []
Relevance: KMUP-1 and KMUP-3 share the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but they incorporate a dimethylxanthine core and lack the nitroaniline group. This structural similarity highlights the potential of piperazine derivatives for developing compounds with diverse pharmacological activities, including anti-inflammatory and cardioprotective effects. ,
Compound Description: WAY-101405 is a potent, selective, and orally bioavailable silent antagonist of the 5-HT1A receptor. [] It has demonstrated efficacy in enhancing memory and reversing cognitive deficits in various rodent models. [] WAY-101405 also increases extracellular acetylcholine levels in the rat hippocampus. []
Relevance: WAY-101405 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it includes an indole ring and a cyclohexanecarboxamide group, lacking the nitroaniline group. This highlights the structural diversity within piperazine-containing compounds and their potential for targeting different receptor systems and therapeutic applications.
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, showing potent antiviral effects against HIV-1. [] It effectively blocks the binding of the chemokine CCL3 (MIP-1α) and inhibits the calcium response to CCR5 activation by CCL5 (RANTES). [] 873140 exhibits a unique profile in that it blocks CCR5 function despite being an ineffectual antagonist of CCL5 binding. [] It shows a long duration of action and is believed to bind to a common allosteric site on CCR5 shared by other noncompetitive antagonists. []
Relevance: 873140 does not directly share the piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it exemplifies a structurally complex molecule targeting a specific receptor with an allosteric mechanism. This emphasizes the potential for designing diverse structures, even without the piperazinyl motif, to achieve desired pharmacological effects.
Compound Description: ABT-239 is a potent and selective nonimidazole histamine H3 receptor (H3R) antagonist. [] It demonstrates high affinity for rat and human H3Rs and exhibits efficacy in various animal models of cognitive dysfunction and schizophrenia. [] ABT-239 enhances acetylcholine release in the rat frontal cortex and hippocampus and dopamine release in the frontal cortex. [] It has been suggested as a potential therapeutic agent for a range of disorders, including ADHD, Alzheimer's disease, and schizophrenia. []
Relevance: ABT-239 does not directly share the piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it highlights the importance of exploring diverse chemical classes for developing selective and potent receptor antagonists.
N-(2,4-dinitrophenyl)-sarcosine ethyl ester
Compound Description: N-(2,4-dinitrophenyl)-sarcosine ethyl ester is a chemical compound used as a starting material for the synthesis of various derivatives. It can react with bases to produce different products depending on the reaction conditions. []
Relevance: N-(2,4-dinitrophenyl)-sarcosine ethyl ester shares the nitroaniline motif with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, emphasizing the importance of this structural element in organic synthesis and potential pharmacological applications.
Compound Description: Tandospirone is an anxiolytic drug that acts as a partial agonist at the 5-HT1A receptor. [] It has demonstrated efficacy in suppressing impulsive action in rats, suggesting its potential therapeutic use in impulsivity-related disorders. []
Relevance: Tandospirone shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. This structural similarity highlights the role of piperazine derivatives in developing compounds that modulate serotonergic neurotransmission and influence behavior.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.